molecular formula C28H56O2 B14294243 24-Hydroxyoctacosan-4-one CAS No. 113578-15-7

24-Hydroxyoctacosan-4-one

Cat. No.: B14294243
CAS No.: 113578-15-7
M. Wt: 424.7 g/mol
InChI Key: MTVMCAVIRSCQSX-UHFFFAOYSA-N
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Description

24-Hydroxyoctacosan-4-one is a long-chain aliphatic hydroxy ketone with a molecular formula of C₂₈H₅₆O₂ and a molecular weight of 424.75 g/mol. Structurally, it features a hydroxyl group at the 24th carbon and a ketone group at the 4th carbon of a 28-carbon saturated chain. Such molecules are often studied for their roles in biological membranes, surfactants, or as intermediates in organic synthesis. However, specific data on its synthesis, reactivity, and applications are absent in the provided evidence, necessitating inferences from structurally related compounds.

Properties

CAS No.

113578-15-7

Molecular Formula

C28H56O2

Molecular Weight

424.7 g/mol

IUPAC Name

24-hydroxyoctacosan-4-one

InChI

InChI=1S/C28H56O2/c1-3-5-24-28(30)26-22-20-18-16-14-12-10-8-6-7-9-11-13-15-17-19-21-25-27(29)23-4-2/h28,30H,3-26H2,1-2H3

InChI Key

MTVMCAVIRSCQSX-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCCCCCCCCCCCCCCCCCCC(=O)CCC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 24-Hydroxyoctacosan-4-one typically involves the oxidation of octacosanol The process begins with the selective oxidation of the primary alcohol group at the 24th carbon to form a hydroxyl groupCommon reagents used in these reactions include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC) under anhydrous conditions .

Industrial Production Methods: Industrial production of this compound may involve the use of biocatalysts to achieve selective oxidation. Enzymatic methods using alcohol dehydrogenases or oxidases can provide a more environmentally friendly and efficient approach compared to traditional chemical methods .

Chemical Reactions Analysis

Types of Reactions: 24-Hydroxyoctacosan-4-one can undergo various chemical reactions, including:

    Oxidation: Further oxidation can convert the hydroxyl group to a carboxyl group.

    Reduction: The ketone group can be reduced to a secondary alcohol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

24-Hydroxyoctacosan-4-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its role in cell membrane structure and function.

    Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of surfactants and emulsifiers

Mechanism of Action

The mechanism of action of 24-Hydroxyoctacosan-4-one involves its interaction with cell membranes. The hydroxyl and ketone groups allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane protein function .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 24-Hydroxyoctacosan-4-one with two analogs from the evidence: 4-Hydroxycyclohexanone (cyclic hydroxy ketone) and 4-Heptylcyclohexanone (branched cyclic ketone).

Compound Molecular Formula Molecular Weight Functional Groups Key Structural Features
This compound C₂₈H₅₆O₂ 424.75 Hydroxyl (C24), Ketone (C4) Linear aliphatic chain
4-Hydroxycyclohexanone C₆H₁₀O₂ 114.14 Hydroxyl (C4), Ketone (C1) Cyclohexane ring
4-Heptylcyclohexanone C₁₃H₂₄O 196.33 Ketone (C4), Heptyl substituent Cyclohexane ring with alkyl chain

Key Observations :

  • Chain Length and Hydrophobicity: The 28-carbon chain of this compound renders it far more hydrophobic than cyclic analogs. This impacts solubility; for instance, 4-Hydroxycyclohexanone (MW 114.14) is water-miscible to some extent, while this compound likely requires organic solvents.
  • Functional Group Positioning: The hydroxyl and ketone groups in this compound are distant (C24 vs. C4), reducing intramolecular hydrogen bonding compared to 4-Hydroxycyclohexanone, where the groups are adjacent on a rigid ring.

Physical Properties

Available data for analogs suggest trends:

  • Melting/Boiling Points: 4-Hydroxycyclohexanone melts at -1°C and boils at 256°C . The cyclic structure and hydrogen bonding contribute to its relatively high boiling point. this compound, with a longer chain, would likely exhibit a higher melting point (solid at room temperature) and boiling point (>300°C) due to stronger van der Waals forces.
  • Density: 4-Hydroxycyclohexanone has a density of 1.1 g/cm³ , whereas this compound’s density is expected to be lower (~0.8–0.9 g/cm³), typical of long alkanes.

Analytical Characterization

Techniques described in (e.g., ¹H/¹³C NMR , HRMS ) are critical for confirming the structure of hydroxy ketones. For example:

  • NMR: The ketone carbonyl in 4-Hydroxycyclohexanone appears at ~210 ppm in ¹³C NMR, while hydroxyl protons resonate near 1–5 ppm in ¹H NMR.
  • Mass Spectrometry: HRMS would distinguish this compound (exact mass 424.75) from analogs like 4-Heptylcyclohexanone (196.33).

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